2-Butyldodecanoic acid

Description

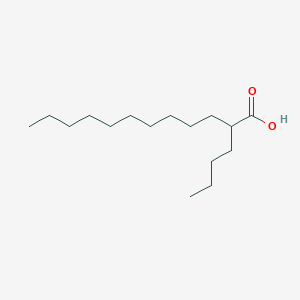

2-Butyldodecanoic acid (IUPAC name: 2-butyl-dodecanoic acid) is a branched-chain fatty acid with the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.4241 g/mol . Its structure features a 12-carbon dodecanoic acid backbone with a butyl (-C₄H₉) substituent at the second carbon position (Figure 1). The compound is identified by the CAS registry number 25354-95-4 and the InChIKey NELJNBHLVVOMLC-UHFFFAOYSA-N .

Properties

Molecular Formula |

C16H32O2 |

|---|---|

Molecular Weight |

256.42 g/mol |

IUPAC Name |

2-butyldodecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-12-14-15(16(17)18)13-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) |

InChI Key |

NELJNBHLVVOMLC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCC)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Horner-Wadsworth-Emmons (HWE) Reaction

-

Formation of 1,4-Unsaturated Esters :

Symmetric ketones react with triethyl phosphonoacetate under HWE reaction conditions to form α,β-unsaturated esters. This step is critical for establishing the carbon framework of the fatty acid. -

Olefin Reduction :

The resulting unsaturated ester undergoes hydrogenation or catalytic hydrogenation to saturate the double bond, yielding a branched ester intermediate. -

Alkaline Hydrolysis :

The ester group is hydrolyzed under alkaline conditions (e.g., NaOH) to generate the carboxylic acid group, completing the synthesis of 2-butyldodecanoic acid .

Key Reactions and Transformations

The reactivity of this compound centers on its carboxylic acid group and branched hydrocarbon chain.

Esterification

This compound readily undergoes esterification with alcohols (e.g., ethanol) under acidic or basic conditions, forming esters. This reaction is foundational for applications in lipid chemistry .

Amidation

The carboxylic acid group can react with amines to form amides, a reaction critical for synthesizing surfactants or bioactive molecules .

Oxidative Degradation

Under oxidative conditions (e.g., peroxides), the branched chain may undergo limited degradation, though this is less commonly studied compared to linear fatty acids .

Lipid Nanoparticles (LNPs)

Branched fatty acids like this compound are used to synthesize ionizable lipids (e.g., CL4F11_ζ-2), which enhance liver-targeted delivery of RNA nanoparticles (RNPs). These lipids exhibit superior hepatic uptake compared to linear counterparts like DLin-MC3-DMA .

Drug Delivery Optimization

The branched structure improves lipid nanoparticle stability and reduces particle size, enabling efficient intracellular delivery of therapeutic agents such as CRISPR-Cas9 systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

2-Butyldodecanoic acid belongs to the fatty acid family, which includes linear and branched isomers, esters, and derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

Branching vs. Linear Chains: Branched analogs like this compound exhibit lower melting points and enhanced solubility in hydrophobic matrices compared to linear dodecanoic acid, making them preferable for lipid nanoparticle formulations . Linear dodecanoic acid (lauric acid) is widely used in surfactants due to its straightforward synthesis and high purity .

Functional Group Variation: Methyl dodecanoate, an ester derivative, lacks the carboxylic acid group, reducing its reactivity but improving suitability for biodiesel applications .

Performance in Drug Delivery Systems

This compound’s branched structure confers advantages in drug delivery:

- Lipid Nanoparticle Stability: Branched chains reduce crystallization in LNPs, enhancing encapsulation efficiency and shelf-life compared to linear-chain fatty acids .

- In Vivo Efficiency: LNPs incorporating this compound demonstrated >50% higher mRNA expression in murine models compared to those with linear analogs, attributed to improved endosomal escape .

Limitations:

- Synthetic Complexity: Branched fatty acids require multi-step synthesis (e.g., condensation with CL4 scaffolds), resulting in lower yields (22% for this compound) compared to linear analogs .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 2-Butyldodecanoic acid, and which methods are most reproducible in academic settings?

- Methodological Answer : The most reliable routes include esterification of dodecanoic acid derivatives or carboxylation of branched alkenes. For reproducibility, follow protocols that specify stoichiometric ratios, catalysts (e.g., H₂SO₄ for ester hydrolysis), and purification steps (e.g., column chromatography). Ensure detailed documentation of reaction conditions (temperature, solvent purity) to enable replication .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what key spectral markers should researchers analyze?

- Methodological Answer : Use ¹H/¹³C NMR to identify the branching at the C2 position (δ ~1.3–1.6 ppm for butyl protons) and confirm the carboxylic acid group (δ ~12 ppm in ¹H NMR). FT-IR should show a strong C=O stretch at ~1700 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks (e.g., [M-H]⁻ at m/z 241.2). Reference NIST Chemistry WebBook for spectral benchmarks .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis of this compound to maximize yield while suppressing branched-chain impurities?

- Methodological Answer : Employ kinetic control via low-temperature reactions (e.g., –20°C for Grignard additions) to favor linear chain growth. Use chiral catalysts (e.g., organocatalysts) to reduce stereochemical byproducts. Monitor intermediates with GC-MS and optimize purification via recrystallization in nonpolar solvents (hexane/ethyl acetate). Validate purity via melting point analysis and comparative chromatography .

Q. What analytical strategies resolve discrepancies in reported physicochemical properties (e.g., solubility, logP) of this compound across studies?

- Methodological Answer : Conduct replicate measurements under standardized conditions (e.g., OECD Guidelines for logP determination). Use differential scanning calorimetry (DSC) to verify melting points and HPLC with UV detection to assess solubility in polar/nonpolar solvents. Perform meta-analyses of published data to identify outliers and methodological inconsistencies .

Q. How to design environmental persistence studies for this compound using advanced chromatographic techniques?

- Methodological Answer : Simulate environmental degradation via photolysis (UV irradiation) or hydrolysis (pH-variable aqueous solutions). Quantify degradation products using LC-QTOF-MS with isotopic labeling for trace detection. Compare results to ECHA’s protocols for structurally similar perfluoroalkyl substances (PFAS) to assess bioaccumulation potential .

Q. What computational models are validated for predicting the solvent-dependent conformational stability of this compound?

- Methodological Answer : Apply density functional theory (DFT) with solvent continuum models (e.g., COSMO-RS) to calculate Gibbs free energy differences between conformers. Validate against experimental NMR chemical shifts in solvents like DMSO or chloroform. Use molecular dynamics (MD) simulations to analyze aggregation behavior in aqueous systems .

Data Contradiction and Validation

Q. How should researchers address contradictions in the reported biological activity of this compound in cell-based assays?

- Methodological Answer : Standardize cell culture conditions (e.g., serum-free media to avoid lipid interference) and validate cytotoxicity via MTT assays. Use isotopically labeled this compound (e.g., ¹³C-labeled) to track metabolic incorporation. Cross-reference with orthogonal assays (e.g., fluorescence-based uptake studies) to confirm specificity .

Guidelines for Data Presentation

Q. What are the best practices for reporting experimental data on this compound in publications?

- Methodological Answer : Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) to structure the Methods section. Include raw spectral data (NMR, MS) in supplementary materials and summarize key findings in tables (e.g., comparative yields, purity metrics). Use IUPAC nomenclature consistently and cite primary sources for synthetic protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.